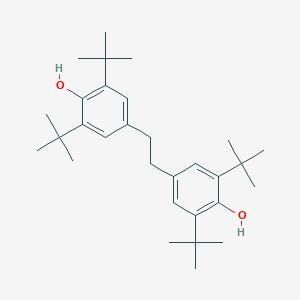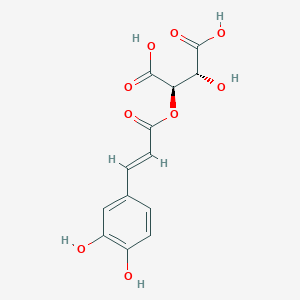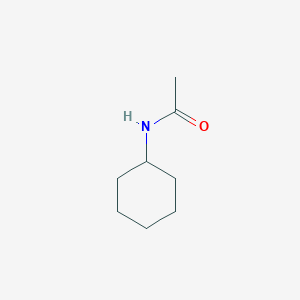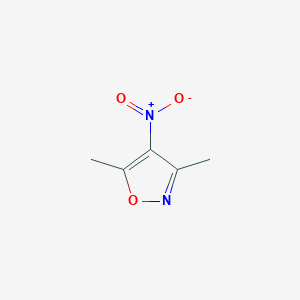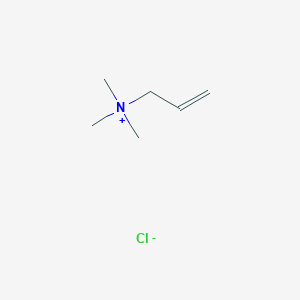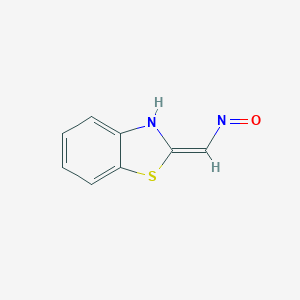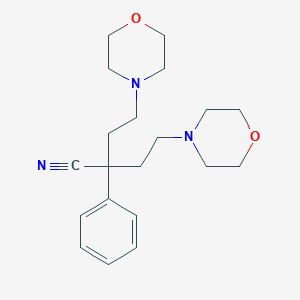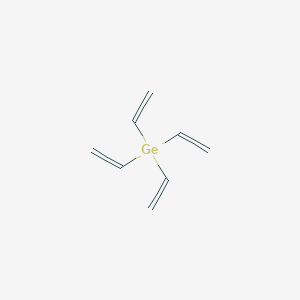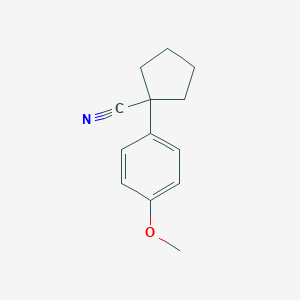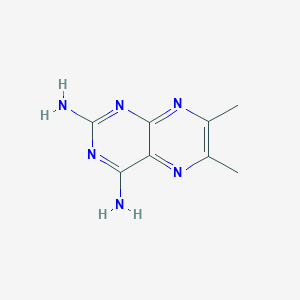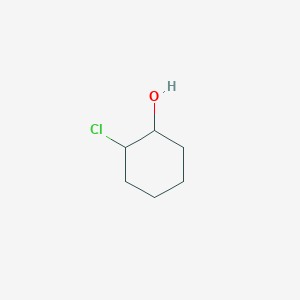
2-Chlorocyclohexanol
Overview
Description
2-Chlorocyclohexanol is an organic compound with the molecular formula C₆H₁₁ClO and a molecular weight of 134.604 g/mol . It is a chlorinated derivative of cyclohexanol, where a chlorine atom is substituted at the second position of the cyclohexanol ring. This compound exists in two stereoisomeric forms: cis and trans . It is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Chlorocyclohexanol can be synthesized through the reaction of cyclohexene with hypochlorous acid. The procedure involves the following steps :
-
Preparation of Hypochlorous Acid Solution:
- Dissolve 25 g of mercuric chloride in 500 cc of water in a 5-liter flask.
- Add 800 g of cracked ice to the solution.
- Add a cold solution of 190 g of sodium hydroxide in 500 cc of water.
- Pass a rapid stream of chlorine into the mixture, keeping the temperature below 5°C, until the yellow precipitate of mercuric oxide disappears.
- Add 1600 cc of cold nitric acid (1.5 N) slowly with stirring.
-
Reaction with Cyclohexene:
- Place 123 g (1.5 moles) of cyclohexene in a 5-liter round-bottomed flask equipped with a mechanical stirrer.
- Add one-fourth of the calculated amount of hypochlorous acid solution to the flask, keeping the temperature between 15°C and 20°C, and stir vigorously.
- Continue adding the hypochlorous acid solution in portions until the reaction is complete, as indicated by the potassium iodide test.
-
Isolation of this compound:
- Saturate the solution with salt and distill with steam.
- Separate the oily layer from the distillate and extract the aqueous layer with ether.
- Dry the ether extract with anhydrous sodium sulfate and remove the ether by distillation.
- Distill the product under reduced pressure to obtain this compound.
Industrial Production Methods:
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
2-Chlorocyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorocyclohexanone.
Reduction: It can be reduced to form cyclohexanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: 2-Chlorocyclohexanone.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols, depending on the reagent used.
Scientific Research Applications
2-Chlorocyclohexanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-chlorocyclohexanol involves its interaction with molecular targets and pathways in biological systems. It can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Cyclohexanol: The parent compound without the chlorine substitution.
2-Bromocyclohexanol: A brominated analog of 2-chlorocyclohexanol.
2-Iodocyclohexanol: An iodinated analog of this compound.
Comparison:
Cyclohexanol: Lacks the chlorine atom, resulting in different reactivity and chemical properties.
2-Bromocyclohexanol: Similar reactivity but with a bromine atom, which is larger and more polarizable than chlorine.
2-Iodocyclohexanol: Similar reactivity but with an iodine atom, which is even larger and more polarizable than bromine.
This compound is unique due to the presence of the chlorine atom, which influences its reactivity and chemical properties, making it useful in specific synthetic applications and research contexts.
Properties
IUPAC Name |
2-chlorocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEWDMNOXFGGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871167 | |
| Record name | 2-Chlorocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-86-0 | |
| Record name | 2-Chlorocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chlorocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


